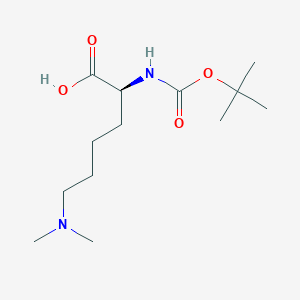

Boc-lys(ME)2-OH

Vue d'ensemble

Description

Boc-Lys(Me)2-OH is a building block for the introduction of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is used in peptide synthesis .

Synthesis Analysis

Peptides containing methylated lysine (KMen, n = 0-3) can be synthesized by FMOC-LYS(BOC)(ME)-OH . It is also used as a reagent in Fmoc solid-phase peptide synthesis .Molecular Structure Analysis

The empirical formula of this compound is C13H26N2O4 . Its molecular weight is 274.36 . The InChI key is KPXRFYHPDPDJSY-JTQLQIEISA-N .Chemical Reactions Analysis

Changing the location of a carboxylate resulted in an increase in preference for KMe2, presumably based on the ability to form a salt bridge with KMe2 . It can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in methanol) of +17.0 - +21.0 ° .Applications De Recherche Scientifique

Intermédiaire pharmaceutique

Boc-lys(ME)2-OH est utilisé comme intermédiaire pharmaceutique, qui est une substance produite lors de la synthèse d'un principe pharmaceutique actif (API) qui doit subir une modification moléculaire ou un traitement supplémentaire avant de devenir un API .

Synthèse des peptides de queue d'histone

Ce composé joue un rôle important dans la synthèse des peptides de queue d'histone, qui sont essentiels pour les études épigénétiques. La méthode stratégique employée pour sa synthèse implique le dicyclohexylcarbodiimide et la 7-amino-4-méthylcoumarine dans le dichlorométhane .

Synthèse peptidique

En synthèse peptidique, this compound rationalise le processus en permettant l'intégration précise de la lysine monométhylée dans les peptides, ce qui est crucial pour l'étude des modifications des histones . Il s'agit également du dérivé Fmoc-Lys standard utilisé en synthèse peptidique, où le groupe Boc est éliminé avec l'acide trifluoroacétique (TFA) lors du clivage des supports de résine .

Mécanisme D'action

Target of Action

Boc-Lys(Me)₂-OH is a derivative of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is primarily used as a building block in peptide synthesis .

Mode of Action

As a building block in peptide synthesis, it likely interacts with other amino acids to form peptides via amide bond formation .

Action Environment

The action, efficacy, and stability of Boc-Lys(Me)₂-OH are likely influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, it is recommended to store the compound below +30°C , suggesting that higher temperatures may affect its stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRFYHPDPDJSY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427025 | |

| Record name | BOC-LYS(ME)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65671-53-6 | |

| Record name | BOC-LYS(ME)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

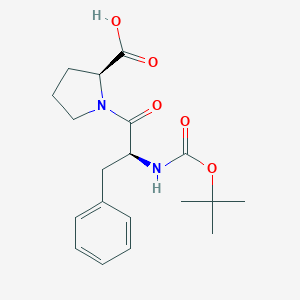

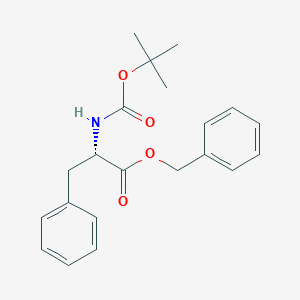

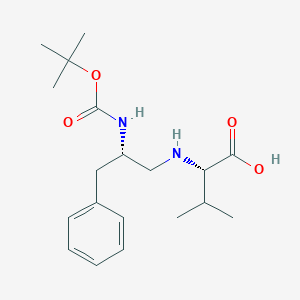

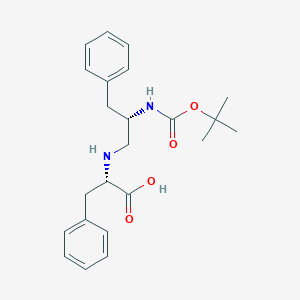

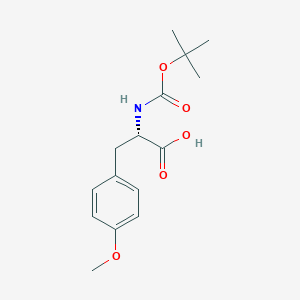

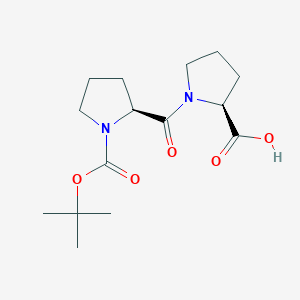

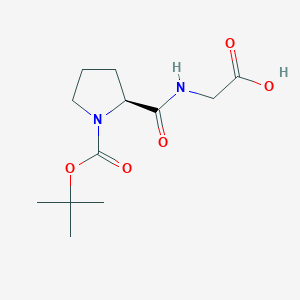

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)